molecular formula C24H26ClN5OS B2377845 5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-32-3

5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2377845
CAS No.: 898367-32-3
M. Wt: 468.02
InChI Key: PIAZOJARCVZMPW-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26ClN5OS and its molecular weight is 468.02. The purity is usually 95%.
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Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Triazole Moiety : Known for various pharmacological effects including antimicrobial and anticancer properties.
  • Piperazine Derivative : Enhances the bioactivity and solubility of the compound.

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of triazole derivatives, including the compound . The mechanism typically involves inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle progression . Specifically, compounds similar to the one discussed have been noted for their ability to arrest cancer cell growth in the G2/M phase of the cell cycle .

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological effects. Some derivatives have demonstrated promise as anxiolytics and antidepressants by modulating neurotransmitter systems in animal models .

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluated a series of triazole compounds against various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potent anticancer activity .
  • Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics .
  • Neuropharmacological Assessment : Animal studies conducted on piperazine derivatives showed significant anxiolytic effects in behavioral tests, suggesting potential use in treating anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
Compound AAnticancer10 µM
Compound BAntimicrobial5 µg/mL
Compound CAnxiolytic30 mg/kg

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-8-10-19(25)11-9-18)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11,21,31H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZOJARCVZMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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